molecular formula C20H18N8O2 B2645064 N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide CAS No. 1251547-95-1

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide

Cat. No. B2645064
CAS RN: 1251547-95-1
M. Wt: 402.418
InChI Key: JAZWESNPAZFBQI-UHFFFAOYSA-N
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Description

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a useful research compound. Its molecular formula is C20H18N8O2 and its molecular weight is 402.418. The purity is usually 95%.
BenchChem offers high-quality N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

The study by Akabane et al. (2011) discusses the preclinical and clinical pharmacokinetic profiles of FK3453, a compound with a detailed analysis of its metabolism in rats, dogs, and humans, highlighting the role of aldehyde oxidase in its metabolism. This kind of study is crucial for understanding how compounds are absorbed, distributed, metabolized, and excreted in the body, which is fundamental in drug development processes (Akabane et al., 2011).

Drug Discovery and Development

Research on compounds like indiplon, as discussed by Carter et al. (2007), provides insights into the abuse potential of new pharmacological agents by comparing their psychomotor, subjective, and cognitive effects to those of known substances. Such studies are crucial for evaluating the safety and potential use of new compounds in treating various conditions (Carter et al., 2007).

Mechanistic Studies

Investigations into the mechanisms of action, such as the formation of macromolecular adducts by heterocyclic amines and their metabolism in humans and rodents, can offer a deeper understanding of how certain compounds interact with biological systems. These types of studies, exemplified by the work of Turteltaub et al. (1999), are essential for assessing the health risks associated with exposure to certain chemicals and for developing therapeutic agents that can mitigate these risks (Turteltaub et al., 1999).

properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)oxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N8O2/c1-14-9-11-21-20(23-14)30-13-19(29)25-16-5-3-15(4-6-16)24-17-7-8-18(27-26-17)28-12-2-10-22-28/h2-12H,13H2,1H3,(H,24,26)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZWESNPAZFBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide

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